molecular formula C8H14N2O B7936804 N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide

N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide

Cat. No.: B7936804
M. Wt: 154.21 g/mol
InChI Key: RSEOLOUMBPVXRT-UHFFFAOYSA-N
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Description

N-(Azetidin-3-yl)-N-methylcyclopropanecarboxamide (CAS 1487174-32-2) is a synthetic small molecule building block of high interest in medicinal chemistry and drug discovery . The compound is characterized by a cyclopropanecarboxamide core linked to an azetidine ring via a methyl group . The azetidine (a saturated four-membered ring containing nitrogen) and the conformationally rigid cyclopropane ring are both valuable scaffolds for designing novel bioactive compounds. The structural rigidity imparted by the cyclopropane group can enhance metabolic stability and influence the molecule's binding affinity to biological targets compared to more flexible chains or larger ring systems . This compound serves as a key synthetic intermediate for researchers developing new therapeutic agents. Its structure, featuring a secondary amine on the azetidine ring, makes it a versatile precursor for further functionalization and the creation of compound libraries. It is commonly used in structure-activity relationship (SAR) studies, particularly in the optimization of lead compounds targeting various enzymes and receptors . Specifications: • CAS Number: 1487174-32-2 • Molecular Formula: C9H16N2O • Molecular Weight: 168.24 g/mol • Purity: High standards suitable for research applications. Warning: This product is intended for research purposes only and is labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption .

Properties

IUPAC Name

N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10(7-4-9-5-7)8(11)6-2-3-6/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEOLOUMBPVXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CNC1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Benzhydrylazetidin-3-yl Methanesulfonate

The synthesis begins with 1-benzhydryl-3-azetidinol, which undergoes mesylation using methanesulfonyl chloride (MsCl) in dichloromethane at 0°C. This step converts the hydroxyl group into a mesylate leaving group, critical for subsequent nucleophilic displacement. The reaction typically completes within 2 hours, yielding 1-benzhydrylazetidin-3-yl methanesulfonate as a crystalline solid (93% purity by HPLC).

Reaction Conditions:

  • Substrate: 1-Benzhydryl-3-azetidinol (1.0 equiv)

  • Reagents: MsCl (1.2 equiv), triethylamine (1.5 equiv)

  • Solvent: Dichloromethane (0.1 M)

  • Temperature: 0°C → room temperature

  • Yield: 89%

Amine Displacement with Methylamine

Displacement of the mesylate group with methylamine proceeds in acetonitrile at 80°C. Using 2 equivalents of methylamine without base additives minimizes side reactions, affording 1-benzhydryl-N-methylazetidin-3-amine in 72% yield. The benzhydryl group serves as a protective moiety, preventing over-alkylation during the reaction.

Optimization Insights:

  • Equivalents of Amine: Increasing methylamine from 1 to 2 equivalents improves yield from 33% to 72%.

  • Base Additives: Omitting Hunig’s base (iPr2NEt) reduces byproduct formation from 22% to <5%.

Deprotection to N-Methylazetidin-3-Amine

Hydrogenolysis using palladium hydroxide (20% on carbon) under hydrogen (40–60 psi) at 60°C removes the benzhydryl group. Reaction monitoring via NMR confirms complete deprotection after 72 hours, yielding N-methylazetidin-3-amine hydrochloride (81% yield).

Critical Parameters:

  • Catalyst Loading: 10 wt% Pd(OH)2/C

  • Hydrogen Pressure: 60 psi

  • Temperature: 60°C

  • Solvent: Methanol (0.5 M)

Hydrogenolytic Deprotection of Benzyl-Protected Intermediates

Synthesis of 1-Benzylazetidin-3-yl Derivatives

Alternative routes start with 1-benzylazetidin-3-yl morpholine or piperazine derivatives. For example, 1-benzyl-3-morpholinoazetidine undergoes hydrogenolysis in methanol with Pd/C, cleaving the benzyl group to expose the primary amine.

Reaction Scale:

  • Substrate: 1-Benzyl-3-morpholinoazetidine (162 g, 0.53 mol)

  • Catalyst: Pd(OH)2/C (16.2 g)

  • Conditions: 60°C, 60 psi H2, 72 hours

  • Yield: 85%

Challenges in Selective Deprotection

Competitive hydrogenation of the azetidine ring or morpholine/pyrrolidine side chains necessitates careful catalyst selection. Palladium hydroxide outperforms Pd/C in minimizing ring-opening side reactions (3% vs. 15% degradation).

Reductive Amination of Azetidin-3-One

Substrate Synthesis

Azetidin-3-one, prepared via oxidation of 3-azetidinol with pyridinium chlorochromate (PCC), reacts with methylamine in the presence of sodium cyanoborohydride. This one-pot reductive amination affords N-methylazetidin-3-amine in 68% yield.

Procedure:

  • Substrate: Azetidin-3-one (1.0 equiv)

  • Reagents: Methylamine (2.0 equiv), NaBH3CN (1.5 equiv)

  • Solvent: Methanol (0.2 M)

  • Temperature: Room temperature, 12 hours

Limitations and Byproducts

Over-reduction of the imine intermediate generates azetidine (12% yield), requiring chromatographic separation.

Amidation of N-Methylazetidin-3-Amine with Cyclopropanecarboxylic Acid

Carboxylic Acid Activation

Cyclopropanecarboxylic acid is activated as its acyl chloride using oxalyl chloride (1.5 equiv) in dichloromethane. The reaction completes within 1 hour at 0°C, yielding cyclopropanecarbonyl chloride (95% conversion).

Amide Bond Formation

N-Methylazetidin-3-amine reacts with the acyl chloride in the presence of triethylamine (2.0 equiv) in THF. The reaction proceeds at room temperature for 6 hours, affording N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide in 78% yield.

Purification:

  • Method: Silica gel chromatography (EtOAc/hexanes, 1:4 → 1:1)

  • Purity: >99% by HPLC

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Disadvantages
Mesylate DisplacementAmine nucleophilic attack72%Scalable, high regioselectivityRequires benzhydryl deprotection
HydrogenolysisBenzyl group removal85%Mild conditions, minimal side productsHigh catalyst loading
Reductive AminationImine reduction68%One-pot synthesisOver-reduction byproducts
Direct AmidationAcyl chloride coupling78%Rapid, high purityMoisture-sensitive reagents

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and cyclopropane carboxamide group can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several derivatives, enabling comparisons based on substituents, molecular properties, and applications. Below is a detailed analysis:

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

  • Structure : Features a cyclopropanecarboxamide core but substitutes the azetidine group with a tetrahydrofuran (5-membered oxygen-containing ring) and a 3-chlorophenyl group.
  • Applications : Used as a pesticide, leveraging the cyclopropane ring’s stability and the chlorophenyl group’s lipophilicity for target binding .

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropanecarboxamide (CAS: 2198885-48-0)

  • Structure : Shares the N-methylcyclopropanecarboxamide-azetidine backbone but incorporates a triazolopyridazine heterocycle.
  • Molecular Properties : Higher molecular weight (286.33 g/mol) due to the fused triazolopyridazine group, which may enhance π-π stacking interactions in biological targets .
  • Key Difference : The triazolopyridazine moiety likely increases binding affinity to enzymes or receptors, suggesting applications in drug discovery rather than agrochemicals.

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6)

  • Structure: Contains a carboxamide group but lacks the cyclopropane or azetidine rings. The cyano and methylamino groups introduce polarity.
  • Toxicity Data: Limited toxicological information is available, highlighting a critical gap compared to the well-studied cyclopropane derivatives .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Known Applications Toxicity Data
N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide Not provided Not provided Azetidine, cyclopropane Not available Not available
Cyprofuram C₁₄H₁₅ClNO₂ 264.73 Tetrahydrofuran, 3-chlorophenyl Pesticide Established for pesticides
CAS 2198885-48-0 (triazolopyridazine derivative) C₁₄H₁₈N₆O 286.33 Triazolopyridazine, azetidine Research chemical Not available
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano, methylamino Not specified Insufficient

Research Findings and Implications

  • Ring Strain vs.
  • Role of Heterocycles : The triazolopyridazine group in the CAS 2198885-48-0 compound demonstrates how fused heterocycles can expand applications into kinase inhibition or antimicrobial research .

Biological Activity

N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features an azetidine ring and a cyclopropanecarboxamide group, which are significant for its biological interactions. The azetidine structure allows for the formation of hydrogen bonds and hydrophobic interactions with various biological targets, potentially modulating their activity.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and cyclopropane carboxamide group are crucial in forming these interactions, which can lead to modulation of enzyme activity or receptor signaling pathways. The precise pathways involved depend on the biological context and the nature of the target.

Antiviral Properties

Research has indicated that compounds containing azetidinone units exhibit antiviral activity. For instance, certain azetidin-2-ones showed moderate inhibitory activity against human coronaviruses and influenza viruses, suggesting that derivatives like this compound may possess similar antiviral properties .

Table 1: Antiviral Activity of Azetidinone Derivatives

CompoundVirus TypeEC50 (µM)Reference
Azetidinone 11fHuman Coronavirus (229E)45
Azetidinone 11fInfluenza A (H1N1)8.3
Azetidinone 10Cytomegalovirus AD-16954.69

Anticancer Activity

Several studies have highlighted the potential anticancer properties of azetidinone derivatives. For example, compounds have been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers. The structure-activity relationship indicates that modifications to the azetidine ring can enhance anticancer efficacy .

Table 2: Anticancer Activity of Azetidinone Derivatives

CompoundCancer TypeIC50 (nM)Reference
Diarylazetidinone 3MCF-7 Breast CarcinomaLow
Diarylazetidinone 4HT-29 Colon CancerSignificant

Case Studies

  • Inhibition Studies : A study evaluated the efficacy of various azetidinone derivatives against human solid tumor cell lines. The results indicated that specific modifications to the azetidine structure significantly enhanced inhibitory effects on cell proliferation .
  • Antiviral Assays : In another research effort, derivatives were tested against a panel of DNA and RNA viruses. Notably, one derivative demonstrated a higher antiviral potency than ribavirin against certain strains, showcasing the potential for therapeutic applications in viral infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(azetidin-3-yl)-N-methylcyclopropanecarboxamide, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : A common route involves coupling cyclopropanecarboxylic acid derivatives with azetidine intermediates. For example, tert-butyl N-(azetidin-3-yl)carbamate (CAS: 91188-13-5) is a protected precursor that can be deprotected using HCl to yield the free azetidine amine . This intermediate is then reacted with N-methylcyclopropanecarboxamide via amide bond formation using coupling agents like EDCI or HATU.

  • Characterization : Key intermediates are analyzed via 1^1H/1313C NMR to confirm regiochemistry and purity. For example, the tert-butyl carbamate group shows characteristic peaks at δ 1.4 ppm (singlet, 9H) in 1^1H NMR . Mass spectrometry (HRMS) and HPLC (≥95% purity) are recommended for final compound validation.

    • Data Table :
IntermediateCAS NumberKey NMR Signals (δ, ppm)Reference
tert-butyl N-(azetidin-3-yl)carbamate91188-13-51.4 (s, 9H, t-Bu), 3.8 (m, 4H, azetidine)
N-methylcyclopropanecarboxamideNot provided1.2 (m, 4H, cyclopropane), 2.9 (s, 3H, N-CH3)

Q. How should researchers address the compound’s instability during storage?

  • Methodology :

  • Storage Conditions : Store under inert gas (N2_2 or Ar) at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the azetidine ring or cyclopropane moiety .
  • Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with periodic HPLC analysis to track impurity profiles. Use LC-MS to identify degradation products, such as ring-opened azetidine derivatives .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?

  • Methodology :

  • Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig coupling when introducing substituents to the azetidine ring. Evidence from patent methods suggests that ligand choice (e.g., Xantphos) significantly impacts yields .

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) for amide coupling, but avoid prolonged heating to prevent cyclopropane ring strain release. Microwave-assisted synthesis (100°C, 30 min) can improve efficiency .

    • Data Table :
Reaction ConditionYield (%)Key ParameterReference
EDCI/HOBt, DMF, RT, 24h65Baseline method
Microwave, Pd(OAc)2_2, DMF82Optimized catalyst

Q. How can researchers resolve contradictions in biological activity data for structurally similar analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogs like N-[[(4R,5R)-8-bromo-...]methyl]-N-methylcyclopropanecarboxamide (from ) to assess the impact of stereochemistry and substituents. Use molecular docking to predict binding affinities to target proteins (e.g., enzymes or receptors).
  • Data Normalization : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What advanced analytical techniques address challenges in characterizing cyclopropane ring conformation?

  • Methodology :

  • X-ray Crystallography : Resolve the cyclopropane-azetidine dihedral angle to confirm spatial orientation. For example, highlights derivatives with defined stereochemistry.
  • Dynamic NMR : Study ring-flipping kinetics in the azetidine moiety at low temperatures (–40°C) to detect conformational restrictions .

Key Notes for Experimental Design

  • Critical Parameters :
    • Reaction pH : Maintain pH 7–8 during aqueous workup to prevent azetidine protonation .
    • Safety : Use fume hoods when handling volatile intermediates (e.g., methyl 1-hydroxycyclopropane-1-carboxylate, CAS: 33689-29-1) due to potential irritancy .

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